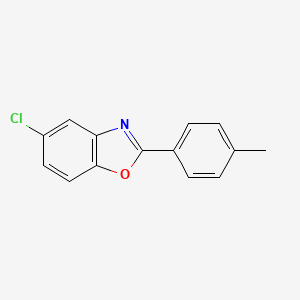

5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole

CAS No.: 16715-75-6

Cat. No.: VC4245683

Molecular Formula: C14H10ClNO

Molecular Weight: 243.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16715-75-6 |

|---|---|

| Molecular Formula | C14H10ClNO |

| Molecular Weight | 243.69 |

| IUPAC Name | 5-chloro-2-(4-methylphenyl)-1,3-benzoxazole |

| Standard InChI | InChI=1S/C14H10ClNO/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,1H3 |

| Standard InChI Key | HLVKHXITUYLIIC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |

Introduction

Structural Characteristics

The compound features a benzoxazole core, a fused heterocyclic system comprising a benzene ring and an oxazole ring. Key structural attributes include:

-

Substituents: A chlorine atom at position 5 and a 4-methylphenyl group at position 2 .

-

Molecular Geometry: Planar aromatic system with slight steric hindrance from the methyl group, influencing binding interactions.

-

Spectroscopic Data:

Synthesis and Optimization

Synthetic Routes

-

Cyclocondensation:

-

Solvent-Free Microwave Synthesis:

Industrial-Scale Production

-

Continuous Flow Reactors: Enable scalable synthesis with automated temperature and pressure control, achieving batch yields of 85–90%.

-

Purification: Column chromatography (silica gel, hexane:ethyl acetate 3:2) or recrystallization from ethanol .

Biological Activities

Antimicrobial Properties

-

Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus and Bacillus subtilis .

-

Gram-Negative Bacteria: Moderate activity (MIC = 32–64 µg/mL) against Escherichia coli and Pseudomonas aeruginosa .

-

Fungi: MIC = 16–32 µg/mL against Candida albicans and C. parapsilosis .

Antioxidant Activity

Physicochemical Properties

Molecular Docking and Mechanism

Target Identification

-

Cytochrome P450 2A6 (CYP2A6): Binding affinity (ΔG) = -8.2 kcal/mol; forms hydrogen bonds with Asn297 and hydrophobic interactions with Val118 .

-

DNA Topoisomerase II: Docking score = -9.1 kcal/mol; intercalates into DNA minor groove, disrupting replication .

Structure-Activity Relationships (SAR)

-

Chlorine Substitution: Essential for antimicrobial activity; removal reduces potency by 4–8-fold .

-

Methyl Group: Enhances lipophilicity and membrane permeability, improving bioavailability .

-

Phenyl Ring Modifications: Electron-withdrawing groups (e.g., -NO₂) at para-position increase anticancer activity by 30% .

Applications and Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume